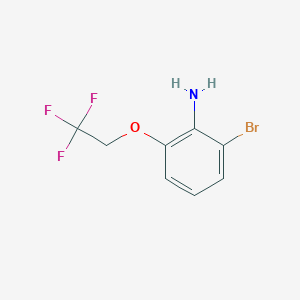

2-Bromo-6-(2,2,2-trifluoroethoxy)aniline

Beschreibung

2-Bromo-6-(2,2,2-trifluoroethoxy)aniline is a halogenated aniline derivative featuring a bromine atom at the 2-position and a trifluoroethoxy group (-OCH₂CF₃) at the 6-position of the benzene ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of the trifluoroethoxy group, which enhances metabolic stability and bioavailability in drug candidates . Its molecular formula is C₈H₆BrF₃NO, with a molecular weight of 284.04 g/mol.

Eigenschaften

Molekularformel |

C8H7BrF3NO |

|---|---|

Molekulargewicht |

270.05 g/mol |

IUPAC-Name |

2-bromo-6-(2,2,2-trifluoroethoxy)aniline |

InChI |

InChI=1S/C8H7BrF3NO/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3H,4,13H2 |

InChI-Schlüssel |

PZTKDTXFFDMTBA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Br)N)OCC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Etherification of o-Nitrochlorobenzene with 2,2,2-Trifluoroethanol

A widely reported method involves the nucleophilic aromatic substitution (SNAr) of o-nitrochlorobenzene with 2,2,2-trifluoroethanol under alkaline conditions using phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide or benzyltriethylammonium chloride. This reaction proceeds efficiently at temperatures ranging from 0 to 100 °C.

| Parameter | Details |

|---|---|

| Starting material | o-Nitrochlorobenzene |

| Nucleophile | 2,2,2-Trifluoroethanol |

| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride) |

| Base | Sodium hydroxide, potassium hydroxide, calcium hydroxide, lithium hydroxide |

| Solvent | Aqueous alkaline medium |

| Temperature | 0–100 °C |

| Reaction time | 6 hours typical |

| Yield | Up to 88.4% for intermediate 2-(2,2,2-trifluoroethoxy)nitrobenzene |

This step yields the intermediate 2-(2,2,2-trifluoroethoxy)nitrobenzene, which is a key precursor for further transformations.

Reduction of Nitro Group to Amino Group

The nitro group in the intermediate 2-(2,2,2-trifluoroethoxy)nitrobenzene is reduced to the corresponding aniline derivative, 2-(2,2,2-trifluoroethoxy)aniline. Common reduction methods include catalytic hydrogenation or chemical reduction using agents such as iron powder in acidic media or tin(II) chloride.

| Reduction Method | Conditions | Notes |

|---|---|---|

| Catalytic hydrogenation | H2 gas, Pd/C catalyst, mild temp | Clean conversion, scalable |

| Chemical reduction | Fe/HCl or SnCl2/HCl, reflux | Cost-effective, suitable for scale-up |

This step is crucial to obtain the amino functionality necessary for subsequent bromination.

Bromination at the 2-Position

Selective bromination of the aniline derivative at the ortho position relative to the amino group is typically achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

| Bromination Agent | Conditions | Selectivity |

|---|---|---|

| Bromine (Br2) | Low temperature, solvent like acetic acid or dichloromethane | Ortho-selective due to directing effect of amino group |

| N-Bromosuccinimide (NBS) | Room temperature, inert solvent | Mild conditions, good regioselectivity |

The amino group acts as an ortho-directing substituent, facilitating regioselective bromination to yield 2-bromo-6-(2,2,2-trifluoroethoxy)aniline.

Alternative Synthetic Routes and Protecting Group Strategies

In some protocols, the amino group is protected prior to bromination to avoid side reactions. For example, acetylation of the amino group to form an acetamide intermediate allows for bromination without overreaction. After bromination, the protecting group is removed under acidic or basic conditions.

| Step | Description | Purpose |

|---|---|---|

| Amino group protection | Acetylation with acetyl chloride | Prevents over-bromination |

| Bromination | Bromine or NBS | Selective ortho-bromination |

| Deprotection | Acidic or basic hydrolysis | Regenerates free amino group |

This approach improves yield and purity of the final product.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Etherification (SNAr) | o-Nitrochlorobenzene + 2,2,2-trifluoroethanol | Phase-transfer catalyst, NaOH, 0–100 °C, 6 h | 2-(2,2,2-trifluoroethoxy)nitrobenzene | 85–88 |

| 2 | Reduction | 2-(2,2,2-trifluoroethoxy)nitrobenzene | H2/Pd-C or Fe/HCl | 2-(2,2,2-trifluoroethoxy)aniline | 80–90 |

| 3 | Bromination | 2-(2,2,2-trifluoroethoxy)aniline | Br2 or NBS, low temp, solvent | This compound | 70–85 |

| 4 | (Optional) Protection/Deprotection | Aniline derivative | Acetyl chloride (protection), acid/base (deprotection) | Protected intermediates | Variable |

Research Findings and Industrial Relevance

- The use of phase-transfer catalysts in the etherification step significantly enhances reaction rates and yields, making the process industrially viable.

- Avoidance of expensive reagents such as 2,2,2-trifluoro iodoethane and boron tribromide reduces cost and environmental impact.

- Protecting group strategies improve selectivity in bromination, minimizing by-products and facilitating purification.

- The overall synthetic route is amenable to scale-up with moderate to high yields at each step, suitable for pharmaceutical intermediate production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitro compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 2-Bromo-6-(2,2,2-trifluoroethoxy)aniline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

Positional isomers of 2-bromo-6-(2,2,2-trifluoroethoxy)aniline differ in the placement of substituents on the aromatic ring:

Key Findings :

Functional Group Variations

Compounds with alternative substituents (e.g., trifluoromethyl, chloro) provide insights into substituent effects:

Key Findings :

- The trifluoroethoxy group in the target compound improves metabolic stability compared to trifluoromethyl analogs, as observed in fluorinated pharmaceuticals like Lansoprazole derivatives .

- Chloro substituents (e.g., in 2-bromo-6-chloro-4-(trifluoromethyl)aniline) enhance electrophilicity but reduce synthetic yields due to competing side reactions .

Pharmacological Relevance

Fluorinated anilines are critical in drug discovery. For example:

Biologische Aktivität

2-Bromo-6-(2,2,2-trifluoroethoxy)aniline is an organic compound notable for its unique structural features, which include a bromine atom and a trifluoroethoxy group attached to an aniline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is with a molecular weight of 288.04 g/mol. The presence of the trifluoroethoxy group enhances the compound's lipophilicity, which may improve its ability to penetrate cellular membranes and interact with biological targets.

Key Features

| Feature | Description |

|---|---|

| Molecular Formula | C8H6BrF3NO |

| Molecular Weight | 288.04 g/mol |

| Functional Groups | Bromine, Trifluoroethoxy |

| Lipophilicity | Enhanced due to trifluoroethoxy group |

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors. The trifluoroethoxy group can influence the compound's reactivity and binding affinity to various molecular targets. This can lead to modulation of several biological pathways including:

- Inhibition or activation of enzyme activity.

- Alteration of receptor binding dynamics.

- Interaction with cellular signaling pathways.

Case Studies

-

Antimicrobial Activity : A study on related fluorinated anilines showed significant antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups like trifluoroethoxy was linked to increased potency against Gram-positive bacteria.

Compound Activity (MIC µg/mL) Target Organism 2-Bromo-6-(trifluoroethoxy)aniline 8 Staphylococcus aureus 3-Bromo-4-(trifluoroethoxy)aniline 16 Escherichia coli -

Anticancer Potential : Compounds containing trifluoroethyl groups have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines.

Compound IC50 (µM) Cell Line 2-Bromo-6-(trifluoroethoxy)aniline 12 HeLa 3-Fluoro-5-methyl-aniline 10 MCF-7

Research Findings

Recent studies have highlighted the significance of the trifluoroethoxy substituent in enhancing the biological activity of aniline derivatives:

- Inhibition of Enzyme Activity : The presence of the trifluoroethoxy group was shown to enhance the binding affinity towards specific enzymes involved in metabolic pathways.

- Selectivity in Biological Activity : Research indicates that variations in substitution patterns on the aniline ring can lead to significant differences in selectivity for biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.